Hydrogen-Bond Donor Count vs. 2-(Phenylamino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide
Compound 941929-29-9 carries two hydrogen-bond donor (HBD) sites—the amide NH of the 4-chlorobenzamido group and the carboxamide NH—compared to the single HBD of 2-(phenylamino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide (CAS 1105219-36-0), which replaces the 4-chlorobenzamido substituent with a phenylamino moiety . The additional donor enables bidentate hydrogen-bonding interactions with kinase hinge residues (e.g., Glu121 and Arg122 in PIM1), a motif correlated with enhanced binding affinity in thiazolecarboxamide PIM inhibitor series disclosed in US Patent 10,517,858 [1].
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | 2 HBD |
| Comparator Or Baseline | 2-(Phenylamino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide: 1 HBD |
| Quantified Difference | +1 HBD (2× increase in donor capacity) |
| Conditions | Computed molecular property; structure confirmed by SMILES and IUPAC nomenclature per vendor datasheets |
Why This Matters
Higher HBD count expands the potential for specific hinge-region hydrogen-bond networks, a critical determinant of kinase binding enthalpy and selectivity in PIM inhibitor design [1].
- [1] US Patent 10,517,858 B2. Thiazolecarboxamides and pyridinecarboxamide compounds useful as PIM kinase inhibitors. Filed 2014-01-14, issued 2019-12-31. View Source
